3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline
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Overview
Description
3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline is a heterocyclic compound that features both indole and thiazole moieties. This compound is of significant interest due to its potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline typically involves the reaction between indole derivatives and thiazole precursors. One common method involves the reaction of 3-haloacetyl indoles with thioamides in ethanol under reflux conditions, yielding the desired product in moderate to excellent yields (30%-97%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence
Properties
Molecular Formula |
C17H13N3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H13N3S/c18-12-5-3-4-11(8-12)17-20-16(10-21-17)14-9-19-15-7-2-1-6-13(14)15/h1-10,19H,18H2 |
InChI Key |
BOIUKSMNDPYJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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